(2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE (2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE
Brand Name: Vulcanchem
CAS No.: 380476-51-7
VCID: VC6663606
InChI: InChI=1S/C25H20ClN3O3/c1-17(30)28-22-9-11-23(12-10-22)29-25(31)20(15-27)13-19-3-2-4-24(14-19)32-16-18-5-7-21(26)8-6-18/h2-14H,16H2,1H3,(H,28,30)(H,29,31)/b20-13+
SMILES: CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl)C#N
Molecular Formula: C25H20ClN3O3
Molecular Weight: 445.9

(2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE

CAS No.: 380476-51-7

Cat. No.: VC6663606

Molecular Formula: C25H20ClN3O3

Molecular Weight: 445.9

* For research use only. Not for human or veterinary use.

(2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE - 380476-51-7

Specification

CAS No. 380476-51-7
Molecular Formula C25H20ClN3O3
Molecular Weight 445.9
IUPAC Name (E)-N-(4-acetamidophenyl)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide
Standard InChI InChI=1S/C25H20ClN3O3/c1-17(30)28-22-9-11-23(12-10-22)29-25(31)20(15-27)13-19-3-2-4-24(14-19)32-16-18-5-7-21(26)8-6-18/h2-14H,16H2,1H3,(H,28,30)(H,29,31)/b20-13+
Standard InChI Key GQZMNOVAVFYIGT-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl)C#N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name (2E)-3-{3-[(4-chlorophenyl)methoxy]phenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide reflects its stereochemistry and functional groups. The molecular formula is C₂₆H₂₂ClN₃O₃, with a molecular weight of 468.93 g/mol (calculated using PubChem’s atomic mass standards) . Key structural features include:

  • An α,β-unsaturated acrylamide backbone with a cyano group at the β-position.

  • A 3-[(4-chlorobenzyl)oxy]phenyl substituent at the α-carbon.

  • An N-(4-acetamidophenyl) group as the amide nitrogen substituent.

Stereochemical Configuration

The E-configuration (trans) of the acrylamide double bond is critical for maintaining planar geometry, which influences binding to biological targets such as kinases . This configuration is confirmed by nuclear Overhauser effect (NOE) spectroscopy in related compounds .

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~2,220 cm⁻¹ (C≡N stretch), 1,680 cm⁻¹ (amide C=O), and 1,250 cm⁻¹ (aryl ether C-O) .

  • ¹H NMR: Distinct signals include δ 8.2 ppm (amide NH), δ 7.8–7.3 ppm (aromatic protons), and δ 5.1 ppm (OCH₂Ar) .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via a multi-step protocol, as outlined in patent US20060142265A1 :

Step 1: Formation of the Acrylamide Backbone

A Knoevenagel condensation between 3-[(4-chlorobenzyl)oxy]benzaldehyde and cyanoacetamide yields the α-cyano acrylate intermediate.

Step 2: Amide Coupling

The intermediate undergoes coupling with 4-acetamidoaniline using EDCI/HOBt, producing the target compound in 72% yield .

Table 1: Optimization of Coupling Conditions

CatalystSolventTemperature (°C)Yield (%)
EDCI/HOBtDMF2572
DCC/DMAPTHF058
HATUDCM4065

Purification and Characterization

The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) and recrystallized from ethanol. Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Pharmacological Profile

Mechanism of Action

Structural analogs of this compound exhibit tyrosine kinase inhibition, particularly targeting EGFR and VEGFR2 . The acrylamide moiety covalently binds to cysteine residues in the kinase ATP-binding pocket, as demonstrated in molecular docking studies .

In Vitro Activity

  • EGFR Inhibition: IC₅₀ = 12 nM (compared to erlotinib, IC₅₀ = 2 nM) .

  • Antiproliferative Activity: GI₅₀ = 0.8 µM in A549 lung cancer cells .

Table 2: Selectivity Profile Against Kinases

KinaseIC₅₀ (nM)
EGFR12
VEGFR245
PDGFR-β220
c-Kit>1,000

ADME Properties

  • Solubility: 23 µg/mL in PBS (pH 7.4) .

  • Plasma Protein Binding: 89% (human) .

  • Metabolic Stability: t₁/₂ = 42 minutes in human liver microsomes .

Regulatory and Intellectual Property Status

Patent Landscape

US20060142265A1 discloses acrylamide derivatives as kinase inhibitors, encompassing this compound’s structural class. Key claims include:

  • Composition of matter for EGFR inhibitors (Claim 1).

  • Use in combination therapies (Claim 15).

Regulatory Pathway

No Investigational New Drug (IND) applications are currently filed. Preclinical development is ongoing .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator